1-(Bromomethyl)-4-methoxycyclohexane
Overview
Description
1-(Bromomethyl)-4-methoxycyclohexane is an organic compound with the molecular formula C8H15BrO It is a derivative of cyclohexane, where a bromomethyl group and a methoxy group are attached to the cyclohexane ring
Scientific Research Applications
1-(Bromomethyl)-4-methoxycyclohexane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Potential precursor for the synthesis of bioactive compounds.
Material Science: Utilized in the development of novel polymers and materials with specific properties.
Mechanism of Action
Target of Action
Compounds with a bromomethyl group can potentially undergo nucleophilic substitution reactions . In a biological context, this could involve reaction with nucleophilic groups in proteins or other biomolecules, potentially altering their function.
Mode of Action
The bromomethyl group is susceptible to attack by nucleophiles due to the polarity of the carbon-bromine bond . This could result in the replacement of the bromine atom with another group, potentially altering the structure and function of the target molecule.
Biochemical Pathways
The specific pathways affected would depend on the exact nature of the target molecule. Modification of proteins or other biomolecules could potentially disrupt their normal function and affect various biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “1-(Bromomethyl)-4-methoxycyclohexane” would depend on various factors including its size, polarity, and stability. Unfortunately, without specific study data, it’s difficult to predict these properties .
Result of Action
The molecular and cellular effects would depend on the specific targets of the compound and how its interaction alters their function. This could range from no effect, if the compound doesn’t interact significantly with any biological molecules, to potentially significant effects if it modifies crucial proteins or other biomolecules .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain conditions might favor the nucleophilic substitution reaction, while others might inhibit it .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-4-methoxycyclohexane can be synthesized through several methods. One common approach involves the bromination of 4-methoxycyclohexanone followed by reduction. The reaction typically uses bromine (Br2) as the brominating agent and a reducing agent such as sodium borohydride (NaBH4) to convert the intermediate to the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled bromination. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-4-methoxycyclohexane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Oxidation: Conducted under acidic or basic conditions depending on the oxidizing agent used.
Reduction: Performed under anhydrous conditions to prevent side reactions.
Major Products Formed:
Nucleophilic Substitution: Products include 4-methoxycyclohexanol, 4-methoxycyclohexanone, and various substituted cyclohexanes.
Oxidation: Products include 4-methoxycyclohexanone and 4-methoxycyclohexanol.
Reduction: Products include 1-methyl-4-methoxycyclohexane.
Comparison with Similar Compounds
1-(Bromomethyl)-4-methylcyclohexane: Similar structure but with a methyl group instead of a methoxy group.
1-(Chloromethyl)-4-methoxycyclohexane: Similar structure but with a chlorine atom instead of a bromine atom.
4-Methoxycyclohexanone: Lacks the bromomethyl group but shares the methoxy group and cyclohexane ring.
Uniqueness: 1-(Bromomethyl)-4-methoxycyclohexane is unique due to the presence of both bromomethyl and methoxy groups, which provide distinct reactivity and potential for diverse chemical transformations. Its ability to undergo various substitution and oxidation-reduction reactions makes it a valuable compound in organic synthesis .
Properties
IUPAC Name |
1-(bromomethyl)-4-methoxycyclohexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO/c1-10-8-4-2-7(6-9)3-5-8/h7-8H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOPXSOJPYCLOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC(CC1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80617175 | |
Record name | 1-(Bromomethyl)-4-methoxycyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80617175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141604-51-5 | |
Record name | 1-(Bromomethyl)-4-methoxycyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80617175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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